

N-Butylbenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-Butylbenzamide**

Cat. No.: **B1595955**

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Abstract

N-Butylbenzamide, a secondary amide derivative of benzoic acid, serves as a significant building block in organic synthesis. This technical guide provides an in-depth overview of its discovery, history, physicochemical properties, and synthesis. While specific biological activities and detailed mechanistic studies on **N-Butylbenzamide** are not extensively documented in current literature, this guide explores the known applications and biological contexts of the broader benzamide class of compounds. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known quantitative data. This document aims to be a foundational resource for researchers utilizing **N-Butylbenzamide** in synthetic chemistry and drug discovery endeavors.

Introduction and Historical Context

The amide functional group is a cornerstone of modern organic and medicinal chemistry, with an estimated 25% of all marketed pharmaceuticals containing at least one amide moiety. The stability and versatile reactivity of the amide bond make it a crucial scaffold in the design of novel therapeutic agents.

While a singular, seminal publication marking the definitive "discovery" of **N-Butylbenzamide** is not readily apparent in the historical literature, its synthesis falls within the well-established field of N-alkylbenzamide chemistry. Early investigations into the synthesis of N-substituted amides

date back to the foundational work in organic chemistry. The general reaction of an acyl chloride with an amine, a fundamental method for amide bond formation, has been known for over a century. It is likely that **N-Butylbenzamide** was first synthesized as part of broader explorations into the reactivity of benzoyl chloride with various alkylamines. More recently, references to the synthesis of **N-Butylbenzamide** appear in the literature in the context of developing new synthetic methodologies and as a known compound isolated from natural sources.

A notable milestone is the identification of **N-Butylbenzamide** as a natural product isolated from the dried leaves and stems of the plant *Rhaphidophora decursiva*^[1]. This discovery places **N-Butylbenzamide** within the realm of natural products chemistry, suggesting potential, yet unexplored, biological roles.

Physicochemical Properties

N-Butylbenzamide is a white solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values from chemical databases.

Property	Value	Reference(s)
IUPAC Name	N-butylbenzamide	[2]
CAS Number	2782-40-3	[2]
Molecular Formula	C ₁₁ H ₁₅ NO	[2]
Molecular Weight	177.24 g/mol	[2]
Melting Point	39–41 °C	[3]
Boiling Point	340.4 °C at 760 mmHg (Predicted)	[4]
Density	0.988 g/cm ³ (Predicted)	[4]
Solubility	Expected to be soluble in polar organic solvents like chloroform, methanol, and ethyl acetate.	
Appearance	White solid	[3]

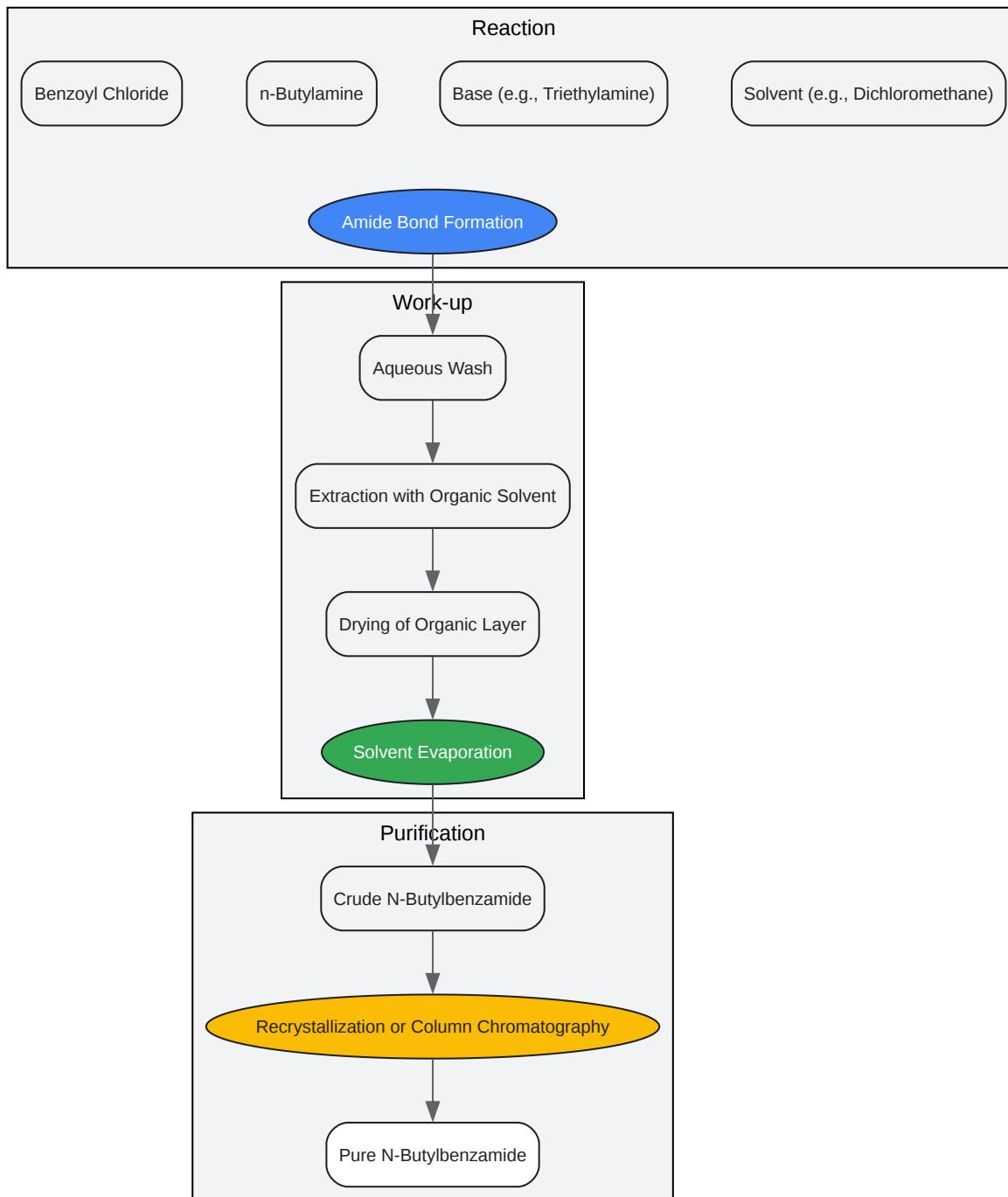
Synthesis and Characterization

The synthesis of **N-Butylbenzamide** can be achieved through several established methods of amide bond formation. A common and efficient laboratory-scale synthesis involves the reaction of an activated benzoic acid derivative with n-butylamine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of **N-Butylbenzamide** is depicted below.

Synthesis Workflow for N-Butylbenzamide

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Caption: General workflow for the synthesis and purification of **N-Butylbenzamide**.

Detailed Experimental Protocols

The following protocol is adapted from a reported synthesis of N-alkylbenzamides[3].

- Materials:

- Benzoyl chloride
- n-Butylamine
- Triethylamine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- n-Hexane for recrystallization

- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **N-Butylbenzamide** by recrystallization from n-hexane to yield a white solid.

The following are generalized protocols for the spectroscopic characterization of **N-Butylbenzamide**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of purified **N-Butylbenzamide** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
 - Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
 - ¹H NMR Data: (300 MHz, CDCl₃) δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.55 (m, 2H), 1.46–1.36 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H)[3].
 - ¹³C NMR Data: (75 MHz, CDCl₃) δ 167.5, 134.8, 131.2, 128.4, 126.8, 40.0, 31.7, 20.2, 13.8[3].
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of **N-Butylbenzamide** with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum of a thin film of the compound between salt plates.
 - Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
 - IR Data: ν_{max} (KBr)/cm⁻¹ 3290 (N-H), 1635 (C=O)[3].
- Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of **N-Butylbenzamide** in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.
- MS Data: The mass spectrum of **N-Butylbenzamide** shows a molecular ion peak (M^+) at m/z 177. The base peak is typically observed at m/z 105, corresponding to the benzoyl cation $[C_6H_5CO]^+$ ^[5]. Other significant fragments include m/z 77 ($[C_6H_5]^+$) and m/z 120 ($[M-C_4H_9]^+$).

Biological Activity and Applications

While specific, potent biological activities of **N-Butylbenzamide** itself are not widely reported, the benzamide scaffold is of great interest in drug discovery. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antipsychotic effects^{[6][7]}.

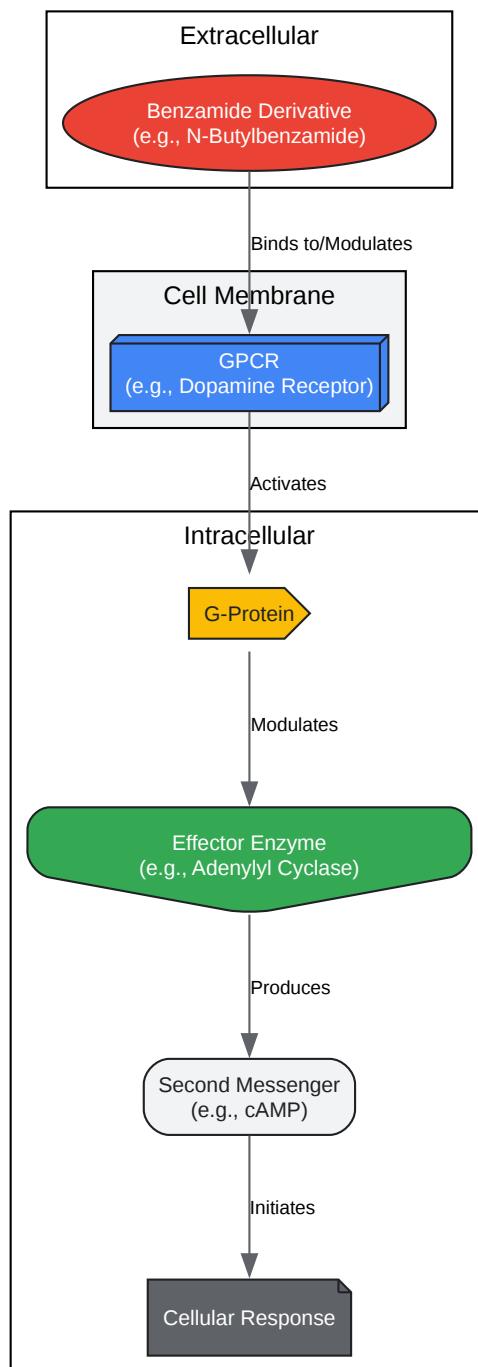
N-Butylbenzamide is primarily utilized as an intermediate in organic synthesis for the development of more complex molecules, including potential pharmaceuticals and agrochemicals^[1]. Its structure allows for further functionalization, making it a versatile starting material.

The broader class of N-alkyl nitrobenzamides has been investigated for antimycobacterial activities, with some derivatives showing promising results against *Mycobacterium tuberculosis*^[8]. These studies suggest that the N-alkyl chain length and substitutions on the benzamide ring are critical for biological activity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the known targets of various benzamide derivatives, it is plausible that **N-Butylbenzamide** or its derivatives could interact with G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, or various enzymes. The following diagram illustrates a generalized, hypothetical interaction of a benzamide compound with a GPCR signaling pathway. It is crucial to note that this is a generalized representation and has not been experimentally validated for **N-Butylbenzamide** itself.

Hypothetical Benzamide Interaction with a GPCR Pathway

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References

- 1. N-Butylbenzamide [myskinrecipes.com]
- 2. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Benzamide, N-butyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
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